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Compound of Interest

Compound Name: Ethyl 2-(1H-pyrazol-1-yl)acetate

Cat. No.: B160644

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-(1H-pyrazol-1-
yl)acetate

Introduction

Ethyl 2-(1H-pyrazol-1-yl)acetate is a heterocyclic organic compound featuring a pyrazole ring
N-substituted with an ethyl acetate group. As a derivative of pyrazole, a core structure in many
pharmaceutically active compounds, this molecule serves as a valuable building block in
medicinal chemistry and drug discovery. Its physicochemical properties are critical for
understanding its behavior in biological systems, guiding lead optimization, and developing
synthetic routes. This document provides a comprehensive overview of its known properties,
supported by experimental protocols and logical workflows.

Physicochemical and Computational Data

The fundamental physicochemical characteristics of Ethyl 2-(1H-pyrazol-1-yl)acetate
determine its solubility, permeability, and potential for intermolecular interactions. The data
presented below, largely derived from computational models, offers key insights for
researchers.

Table 1: Physicochemical Properties of Ethyl 2-(1H-pyrazol-1-yl)acetate
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Property Value Source
CAS Number 10199-61-8 [1]
Molecular Formula C7H10N202 [1]
Molecular Weight 154.17 g/mol [1]
LogP (octanol/water) 0.4462 [1]
Topological Polar Surface Area
44.12 A2 [1]
(TPSA)
Hydrogen Bond Acceptors 4 [1]
Hydrogen Bond Donors 0 [1]
Rotatable Bonds 3 [1]
| SMILES | CCOC(=0O)CN1C=CC=NL1 |[1] |
Ethyl 2-(1H-pyrazol-1-yl)acetate
Key Properties
MW LogP TPSA H-Bond Acceptors H-Bond Donors
154.17 g/mol 0.4462 44.12 A2 4 0

Click to download full resolution via product page

Caption: Overview of key physicochemical properties.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This

section outlines protocols for the synthesis and characterization of Ethyl 2-(1H-pyrazol-1-
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yl)acetate.

Synthesis Protocol: N-Alkylation of Pyrazole

The synthesis of Ethyl 2-(1H-pyrazol-1-yl)acetate is typically achieved via the N-alkylation of
a pyrazole ring with an appropriate ethyl haloacetate. The following protocol is adapted from a
similar synthesis of a substituted pyrazole acetate.[2]

1. Materials and Reagents:

e Pyrazole

¢ Sodium hydride (NaH), 60% dispersion in mineral oll
o Ethyl bromoacetate

e Anhydrous N,N-Dimethylformamide (DMF)
e Methylene chloride

e Magnesium sulfate (MgSOa)

o Water (deionized)

o Ethyl acetate

e Hexane

2. Procedure:

e To a slurry of sodium hydride (1.2 eq.) in anhydrous DMF at room temperature, add a
solution of pyrazole (1.0 eq.) in DMF.

« Stir the resulting mixture for 1 hour at room temperature to ensure complete deprotonation of
the pyrazole.

o Add ethyl bromoacetate (1.0 eq.) to the reaction mixture.

e Heat the reaction to approximately 100°C for 2 hours.
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 After cooling to room temperature, pour the reaction mixture into water.
o Extract the aqueous layer with methylene chloride.

o Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate
under reduced pressure to yield the crude product.[2]

3. Puirification:

e The resulting crude oil can be purified using silica gel column chromatography, typically with
a mobile phase such as 25% ethyl acetate in hexane, to isolate the desired N1-substituted
product.[2]

Reactants Workup & Purification

1. NaH in DMF 2. Ethyl Bromoacetate | | | | Aqueous Workup - A Ll
Pyrazole |—> (Deprotonation) —— (Alkylation) ) & Extraction | Silica Chromatography Ethyl 2-(1H-pyrazol-1-yl)acetate
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Caption: General workflow for the synthesis of Ethyl 2-(1H-pyrazol-1-yl)acetate.

Characterization Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

GC-MS is a definitive analytical method for confirming the identity and purity of volatile and
semi-volatile compounds like Ethyl 2-(1H-pyrazol-1-yl)acetate. The following is a standard
operating procedure that can be applied for its analysis.[3]

1. Sample Preparation:

e Prepare a stock solution of the synthesized compound at a concentration of 1 mg/mL in a
suitable solvent (e.g., ethyl acetate or dichloromethane).

o Perform serial dilutions to achieve a final concentration of approximately 10 pug/mL.
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o Transfer the final diluted solution to an autosampler vial for analysis.[3]
2. GC-MS Instrumentation and Parameters:

o Gas Chromatograph:

[¢]

Injector Temperature: 250°C

[e]

Injection Volume: 1 pL

o

Split Mode: Splitless or a high split ratio (e.g., 50:1)

[¢]

Oven Program: Initial temperature of 50°C, hold for 1 minute. Ramp at 10°C/min to 300°C.
Hold at 300°C for 5 minutes.

o Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]
e Mass Spectrometer:

o lon Source Temperature: 230°C

o

Quadrupole Temperature: 150°C

[¢]

lonization Mode: Electron lonization (El) at 70 eV.

[¢]

Mass Range: m/z 40-500.

[e]

Solvent Delay: 3-5 minutes.[3]
3. Data Analysis:

e The resulting mass spectrum is analyzed to identify the molecular ion peak (M+) and
characteristic fragmentation patterns, which can be compared against theoretical values or
library data to confirm the structure of Ethyl 2-(1H-pyrazol-1-yl)acetate.
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Caption: Experimental workflow for GC-MS analysis.

Biological Context and Signaling Pathways

While specific signaling pathways for Ethyl 2-(1H-pyrazol-1-yl)acetate are not extensively
documented, pyrazole derivatives are known to exhibit a wide range of biological activities.
They are often investigated as inhibitors of enzymes such as lactate dehydrogenase (LDH),
which plays a role in cancer metabolism.[4] The development of pyrazole-based inhibitors often
involves a structured discovery process.
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Caption: Logical workflow for pyrazole-based inhibitor discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b160644#physicochemical-properties-of-ethyl-2-1h-
pyrazol-1-yl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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